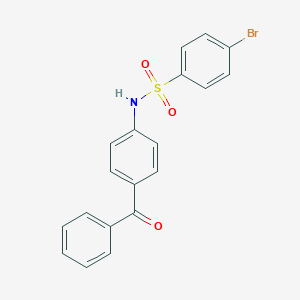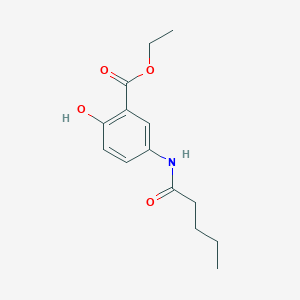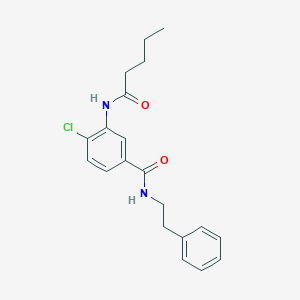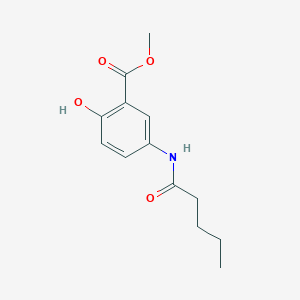![molecular formula C28H23ClN2O2 B308982 N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B308982.png)
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. Adenosine receptors are a class of G protein-coupled receptors that play a crucial role in various physiological processes, including sleep, inflammation, and immune response. DPCPX has been extensively studied for its potential applications in scientific research.
作用机制
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide acts as a selective antagonist of adenosine A1 receptors, which are widely distributed throughout the body. Adenosine A1 receptors are involved in the regulation of various physiological processes, including sleep, pain, and inflammation. N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide binds to the adenosine A1 receptor and blocks the binding of adenosine, which inhibits the downstream signaling pathways mediated by the receptor.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to increase wakefulness and reduce sleep in animal models. N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide has also been shown to reduce pain and inflammation in animal models. Additionally, N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to protect against ischemia-reperfusion injury in the heart and brain.
实验室实验的优点和局限性
One of the advantages of using N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide in lab experiments is its high selectivity and potency for adenosine A1 receptors. This allows researchers to study the specific effects of adenosine A1 receptor antagonism without affecting other receptors. However, one of the limitations of using N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in some experiments.
未来方向
There are several future directions for the study of N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide. One area of interest is the potential therapeutic applications of N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide in the treatment of various diseases such as Parkinson's disease, epilepsy, and ischemia-reperfusion injury. Another area of interest is the role of adenosine A1 receptors in regulating immune response and inflammation. Additionally, further studies are needed to elucidate the downstream signaling pathways mediated by adenosine A1 receptors and the potential effects of N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide on these pathways.
合成方法
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloroaniline with 4-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield 2-chloro-4-nitrobenzoic acid. The nitro group is then reduced using a reducing agent such as tin(II) chloride to produce 2-chloro-4-aminobenzoic acid. The next step involves the reaction of 2-chloro-4-aminobenzoic acid with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine to yield N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzoic acid. Finally, the benzoyl group is converted into a benzamide group using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to yield N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide.
科学研究应用
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide is widely used in scientific research to study the role of adenosine A1 receptors in various physiological processes. It has been shown to have potential applications in the treatment of various diseases such as Parkinson's disease, epilepsy, and ischemia-reperfusion injury. N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide has also been used to study the effects of adenosine A1 receptor antagonists on sleep, pain, and inflammation.
属性
产品名称 |
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide |
|---|---|
分子式 |
C28H23ClN2O2 |
分子量 |
454.9 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-4-(3,3-diphenylpropanoylamino)benzamide |
InChI |
InChI=1S/C28H23ClN2O2/c29-25-13-7-8-14-26(25)31-28(33)22-15-17-23(18-16-22)30-27(32)19-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18,24H,19H2,(H,30,32)(H,31,33) |
InChI 键 |
YUHAWCLWEKMZTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)

![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)



